rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate

Hydrolytic stability Covalent inhibitor Physiological half-life

Select this rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate for its three irreplaceable structural features that drive unique SAR. The aliphatic -SO₂F warhead, with hydrolytic stability >24h at physiological pH, outperforms sulfonyl chloride analogs in SuFEx chemistry. The (1R,3S) stereochemistry fixes the warhead in a trans relationship to the Boc-protected amine, providing a defined geometry absent in geminal (CAS 2228660-20-4) or positional isomers. The orthogonally protected amine enables sequential elaboration into covalent probes or macrocyclic inhibitors. Substituting any feature alters reactivity and stereochemical presentation, jeopardizing hit-to-lead progression. Supplied at ≥98% purity for hit confirmation.

Molecular Formula C11H20FNO4S
Molecular Weight 281.35 g/mol
CAS No. 2137832-95-0
Cat. No. B6602153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate
CAS2137832-95-0
Molecular FormulaC11H20FNO4S
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(C1)CS(=O)(=O)F
InChIInChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-9-5-4-8(6-9)7-18(12,15)16/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
InChIKeyBUYXYGBEHUIPJB-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-tert-Butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate (CAS 2137832-95-0): Procurement-Grade Overview for Chemical Biology and Medicinal Chemistry


rac-tert-Butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate (CAS 2137832-95-0) is a racemic, cyclopentane-derived carbamate bearing a fluorosulfonylmethyl (-SO₂F) substituent at the 3-position . With molecular formula C₁₁H₂₀FNO₄S and a molecular weight of 281.35 g/mol, it combines a masked primary amine (Boc group) with an electrophilic sulfonyl fluoride warhead capable of engaging multiple nucleophilic amino acid residues (Tyr, Lys, His, Arg, Ser, Thr) . This dual functionality positions it as a versatile intermediate for SuFEx click chemistry, covalent probe discovery, and diversity-oriented synthesis. The (1R,3S) relative stereochemistry defines a specific spatial relationship between the carbamate and the fluorosulfonylmethyl group, a critical parameter for structure-based design that is absent in non-stereodefined or geminal analogs. Vendors typically supply the compound at ≥95% purity .

Why Generic Substitution of rac-tert-Butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate Fails in Covalent Inhibitor and Bioconjugation Programs


In-class compounds bearing sulfonyl fluoride or carbamate functionalities cannot be interchanged without consequence because three structural features of this compound independently control the reactivity, selectivity, and synthetic trajectory of downstream products. First, aliphatic sulfonyl fluorides exhibit fundamentally different reaction profiles compared to their sulfonyl chloride analogs: the fluorides tolerate amines bearing additional unprotected functionality while the corresponding chlorides fail [1]. Second, the (1R,3S) relative stereochemistry fixes the fluorosulfonylmethyl vector in a trans relationship to the carbamate, a geometric constraint that is lost in the 1-substituted geminal analog (CAS 2228660-20-4) or in the 2-substituted positional isomer . Third, the Boc protecting group enables orthogonal deprotection to unmask a primary amine for further elaboration—a capability absent in simple cyclopentylmethanesulfonyl fluoride, which lacks an amine handle entirely. Substituting any of these features alters the reactivity, stereochemical presentation, or synthetic utility of the building block, directly impacting hit-to-lead progression and SAR interpretation.

Quantitative Differentiation Evidence for rac-tert-Butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate Versus Closest Analogs and Alternatives


Hydrolytic Stability: Aliphatic Sulfonyl Fluoride (SO₂F) vs. Sulfonyl Chloride (SO₂Cl) Under Physiological Conditions

Aliphatic sulfonyl fluorides, the class to which the target compound belongs, demonstrate hydrolytic half-lives exceeding 24 hours under physiological conditions (pH 7.4, 37 °C) [1]. In contrast, aliphatic sulfonyl chlorides undergo rapid hydrolysis with half-lives on the order of minutes to a few hours under similar aqueous conditions [2]. This stability difference is critical for biological assays where the electrophilic warhead must remain intact until target engagement occurs. The target compound, as an aliphatic sulfonyl fluoride, is predicted to retain its reactive -SO₂F moiety long enough for covalent modification of protein targets, whereas a hypothetical sulfonyl chloride analog would be largely consumed by non-productive hydrolysis before reaching the target.

Hydrolytic stability Covalent inhibitor Physiological half-life

Parallel Synthesis Success Rates: Sulfonyl Fluoride vs. Sulfonyl Chloride with Functionalized Amines

Bogolubsky et al. (2014) directly compared aliphatic sulfonyl fluorides and sulfonyl chlorides in parallel sulfonamide synthesis with diverse aliphatic amines [1]. Aliphatic sulfonyl fluorides showed good results with amines bearing an additional functionality (e.g., hydroxyl, ester, or additional amino groups), whereas the corresponding sulfonyl chlorides failed under identical conditions. Both sulfonyl halides were effective with unhindered amines; however, with sterically hindered amines, sulfonyl chlorides reacted efficiently while sulfonyl fluorides showed low activity. This complementary reactivity profile means that sulfonyl fluorides are uniquely suited for synthesizing functionalized sulfonamide libraries from complex amine substrates—exactly the scenario encountered when the target compound's Boc group is deprotected to reveal a cyclopentylamine that can be further derivatized.

Parallel synthesis Sulfonamide library Functional group tolerance

Stereochemical Definition: (1R,3S) Cyclopentyl Scaffold vs. Geminal 1-Position Analog

The target compound bears the fluorosulfonylmethyl group at the 3-position of the cyclopentyl ring with defined (1R,3S) relative stereochemistry, establishing a trans relationship between the carbamate nitrogen and the -CH₂SO₂F substituent. In contrast, the geminal analog tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate (CAS 2228660-20-4) places both substituents at the same carbon, eliminating the through-space distance and angular relationship that the 1,3-disubstituted scaffold provides. In structure-based covalent inhibitor design, the trajectory of the electrophilic sulfur atom relative to the anchoring amine (post-Boc deprotection) determines which protein nucleophiles can be reached within a given binding pocket. The (1R,3S) configuration projects the warhead approximately 2.5–3.0 Å away from the ring plane in a defined direction, whereas the geminal analog presents the warhead in a sterically congested environment directly adjacent to the carbamate, potentially blocking access to shallow or narrow binding clefts.

Stereochemistry Covalent warhead vector Structure-based design

Orthogonal Functional Handle: Boc-Protected Amine vs. Non-Functionalized Cyclopentyl Sulfonyl Fluorides

The target compound contains a tert-butyl carbamate (Boc) group that can be selectively cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂ or 4 M HCl in dioxane) to reveal a primary cyclopentylamine [1]. This liberated amine then serves as a nucleophilic handle for amide bond formation, sulfonylation, reductive amination, or urea synthesis. In contrast, cyclopentylmethanesulfonyl fluoride (CAS 2137837-80-8) lacks any nitrogen functionality entirely, terminating the synthetic sequence at the sulfonyl fluoride stage and preventing further elaboration at the cyclopentyl ring [2]. This means the target compound supports a divergent synthesis strategy: SuFEx chemistry at the -SO₂F group AND independent functionalization at the amine, enabling exploration of two distinct vectors from a single intermediate. The Boc group also enhances storage stability by protecting the amine from oxidation and undesired intermolecular reactions.

Orthogonal deprotection Diversity-oriented synthesis Building block utility

High-Value Application Scenarios for rac-tert-Butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate Driven by Product-Specific Evidence


Covalent Fragment and Focused Probe Library Synthesis via SuFEx Click Chemistry

This compound is ideally suited as a core scaffold for constructing covalent fragment libraries where the sulfonyl fluoride serves as a latent electrophilic warhead. After Boc deprotection, the liberated cyclopentylamine can be acylated with diverse carboxylic acid fragments, while the intact -SO₂F group remains available for SuFEx click reactions with silyl ethers or amines to generate sulfonate ester or sulfonamide linkages [1]. The hydrolytic stability of the aliphatic sulfonyl fluoride (>24 h at physiological pH) ensures the warhead survives library synthesis and storage, avoiding the decomposition that plagues sulfonyl chloride-based libraries [2]. The (1R,3S) stereochemistry provides a defined warhead trajectory for structure-guided fragment growing.

Activity-Based Protein Profiling (ABPP) Probe Development Targeting Serine Hydrolases

The fluorosulfonyl group reacts selectively with active-site serine residues in serine hydrolases, forming a stable sulfonyl-enzyme adduct [1]. The Boc group enables introduction of a reporter tag (fluorophore, biotin, or alkyne handle) at the amine after deprotection, converting the compound into a functional ABPP probe. The (1R,3S) configuration places the reporter tag at a defined distance and orientation from the reactive warhead, which is critical for maintaining target engagement after tag conjugation—a parameter that cannot be controlled with the 1-position geminal analog [2]. The extended hydrolytic stability of the aliphatic sulfonyl fluoride ensures the probe remains active throughout incubation with cell lysates or live cells.

Dual-Warhead Covalent Inhibitor Design for Bifunctional Target Engagement

The orthogonal reactivity of the -SO₂F and -NHBoc groups makes this compound a strategic intermediate for designing inhibitors that simultaneously engage two distinct nucleophilic residues within a protein binding site [1]. For example, the deprotected amine can be elaborated into a reversible recognition element (e.g., a hydrogen-bonding amide or a metal-chelating group), while the sulfonyl fluoride forms an irreversible covalent bond with a proximal serine or lysine residue. This dual-engagement strategy, which requires precise spatial positioning of both functional groups, is enabled by the 1,3-trans substitution pattern of the cyclopentyl scaffold but cannot be replicated with simpler monofunctional sulfonyl fluorides like cyclopentylmethanesulfonyl fluoride [2].

Iterative SuFEx-Mediated Macrocylization for Constrained Peptidomimetic Synthesis

Following Boc removal, the primary amine can be coupled to a peptide chain or small-molecule fragment bearing a silyl ether nucleophile. Subsequent intramolecular SuFEx reaction between the pendant -SO₂F and the silyl ether forms a sulfonate ester linkage, macrocyclizing the molecule [1]. The (1R,3S) geometry of the cyclopentyl core imposes conformational constraint on the macrocycle, potentially enhancing target affinity and metabolic stability. This application leverages both the orthogonal protection strategy and the stereochemical definition that differentiates this compound from its regioisomeric or geminal analogs.

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